Cas no 1183348-18-6 (2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide)

2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide 化学的及び物理的性質
名前と識別子
-
- 1183348-18-6
- 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
- CS-0276769
- AKOS009998079
- EN300-1108787
- 1H-Pyrazole-1-acetamide, 3-amino-N-cyclopropyl-α-methyl-
- 2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide
-
- インチ: 1S/C9H14N4O/c1-6(9(14)11-7-2-3-7)13-5-4-8(10)12-13/h4-7H,2-3H2,1H3,(H2,10,12)(H,11,14)
- InChIKey: HNIVKYDDKSRWOK-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N1C=CC(N)=N1)NC1CC1
計算された属性
- せいみつぶんしりょう: 194.11676108g/mol
- どういたいしつりょう: 194.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- ふってん: 460.5±28.0 °C(Predicted)
- 酸性度係数(pKa): 14.90±0.20(Predicted)
2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108787-1g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 1g |
$557.0 | 2023-10-27 | |
Enamine | EN300-1108787-0.25g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 0.25g |
$513.0 | 2023-10-27 | |
Enamine | EN300-1108787-1.0g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 1g |
$857.0 | 2023-06-10 | ||
Enamine | EN300-1108787-10.0g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 10g |
$3683.0 | 2023-06-10 | ||
Enamine | EN300-1108787-0.5g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 0.5g |
$535.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347439-100mg |
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 100mg |
¥17661.00 | 2024-08-09 | |
Enamine | EN300-1108787-5g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 5g |
$1614.0 | 2023-10-27 | |
Enamine | EN300-1108787-5.0g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 5g |
$2485.0 | 2023-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347439-250mg |
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 250mg |
¥17037.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347439-1g |
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide |
1183348-18-6 | 95% | 1g |
¥23133.00 | 2024-08-09 |
2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamideに関する追加情報
Introduction to 2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide (CAS No. 1183348-18-6)
2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide, identified by its Chemical Abstracts Service (CAS) number 1183348-18-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a pyrazole core and a cyclopropyl substituent, has garnered attention due to its structural novelty and potential biological activities. The pyrazole moiety is well-documented for its role in drug design, often serving as a pharmacophore in various therapeutic agents. In contrast, the cyclopropyl group introduces rigidity and may influence the compound's interactions with biological targets, making it a valuable scaffold for further derivatization.
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide involves sophisticated organic transformations that highlight the intersection of synthetic chemistry and medicinal chemistry. The introduction of the amino group at the 3-position of the pyrazole ring and the attachment of the cyclopropyl moiety to the amide nitrogen demonstrate a deliberate structural design aimed at optimizing pharmacokinetic and pharmacodynamic properties. Recent advancements in catalytic methods have enabled more efficient and scalable routes to such heterocyclic compounds, facilitating their exploration in drug discovery programs.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. The pyrazole scaffold is known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The presence of an amino group provides opportunities for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic targets. For instance, modifications at this position could enhance binding affinity or metabolic stability, critical factors in drug development.
In recent years, computational modeling and high-throughput screening have accelerated the identification of promising candidates like 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide. These methodologies enable researchers to predict biological activity with greater precision, reducing the reliance on empirical testing. Studies have shown that compounds incorporating pyrazole derivatives exhibit favorable interactions with enzymes and receptors due to their ability to mimic natural bioactive molecules. The cyclopropyl group further contributes to this by restricting conformational flexibility, which can be advantageous in achieving high selectivity.
The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug discovery. 2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide exemplifies this trend by combining two pharmacologically relevant moieties into a single entity. This approach not only simplifies synthesis but also enhances the likelihood of discovering novel therapeutics. The compound's potential as an intermediate in larger molecular architectures underscores its versatility in medicinal chemistry applications.
Moreover, the environmental impact of synthetic methodologies has become a critical consideration in modern drug development. Innovations such as green chemistry principles are being integrated into processes for producing compounds like 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide, aiming to minimize waste and reduce energy consumption. Such efforts align with broader sustainability goals within the pharmaceutical sector while maintaining high standards of quality and efficacy.
As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into clinical applications. The study of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide represents a microcosm of this dynamic interplay between basic science and industrial innovation. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists are poised to unlock new therapeutic possibilities for patients worldwide.
The future prospects for 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide are bright, driven by ongoing investigations into its pharmacological profile and synthetic derivatives. As more data becomes available on its interactions with biological systems, opportunities will emerge to refine its design for optimal therapeutic use. This iterative process reflects the evolving nature of drug discovery—a testament to human ingenuity and perseverance in addressing complex health challenges.
1183348-18-6 (2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide) 関連製品
- 497181-22-3(2,4-Dibromo-6-fluorobenzyl alcohol)
- 82020-50-6(2-chloro-6-methoxybenzene-1-sulfonamide)
- 2092093-70-2(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole)
- 1216698-02-0(N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride)
- 923692-30-2(ethyl 4-{3-(morpholin-4-yl)propylamino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 1807273-91-1(Ethyl 5-chloro-2-cyano-3-(trifluoromethyl)benzoate)
- 1421465-85-1(N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide)
- 1776-37-0(5-Methyl-1H-indazole)
- 2287272-47-1(6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole)
- 898754-57-9(4'-Bromo-3-(2-thiomethylphenyl)propiophenone)



